molecular formula C9H9FO3 B6332746 2-Ethoxy-6-fluorobenzoic acid CAS No. 902152-91-4

2-Ethoxy-6-fluorobenzoic acid

Cat. No.: B6332746
CAS No.: 902152-91-4
M. Wt: 184.16 g/mol
InChI Key: RIEXKDRXZJUAHS-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an ethoxy group at the second position and a fluorine atom at the sixth position on the benzoic acid ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and provides high yields of the desired product. Another method involves the use of organotrifluoroborate salts in a one-pot procedure, which simplifies the synthesis process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts.

Major Products Formed

    Substitution Products: Depending on the substituent introduced.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

    Esters: Formed from esterification reactions.

Scientific Research Applications

2-Ethoxy-6-fluorobenzoic acid is extensively utilized in diverse scientific research areas due to its multifaceted properties. Some of its applications include:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Drug Development: Investigated for its potential therapeutic properties and used in the synthesis of pharmaceutical intermediates.

    Material Science: Employed in the development of new materials with specific properties.

    Environmental Research: Used as a tracer in geochemical investigations due to its favorable physico-chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: Lacks the ethoxy group, making it less versatile in certain reactions.

    2-Ethoxybenzoic Acid: Lacks the fluorine atom, affecting its reactivity and applications.

    6-Fluorobenzoic Acid: Lacks the ethoxy group, limiting its use in specific synthetic applications.

Uniqueness

2-Ethoxy-6-fluorobenzoic acid is unique due to the presence of both the ethoxy and fluorine substituents on the benzoic acid ring. This combination of functional groups enhances its reactivity and makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-ethoxy-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEXKDRXZJUAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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